2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer, a halogenation reagent, and an acid catalyst in an organic solvent at temperatures ranging from 25-100°C for 1-8 hours. This reaction produces 2-butyl-3-(4-methoxybenzoyl)benzofuran, which is then further reacted in an organic solvent containing an acid catalyst at 0-100°C for 1-8 hours to yield the final product .
Chemical Reactions Analysis
2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using halogenating agents and appropriate catalysts. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in drug development and biochemical studies.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases.
Industry: It is utilized in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid is unique compared to other benzofuran derivatives due to its specific structure and functional groups. Similar compounds include:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound with therapeutic applications.
Angelicin: Known for its biological activities. These compounds share the benzofuran core but differ in their substituents and specific applications
Properties
CAS No. |
147030-47-5 |
---|---|
Molecular Formula |
C21H18I2O5 |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
2-[4-(2-butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]acetic acid |
InChI |
InChI=1S/C21H18I2O5/c1-2-3-7-17-19(13-6-4-5-8-16(13)28-17)20(26)12-9-14(22)21(15(23)10-12)27-11-18(24)25/h4-6,8-10H,2-3,7,11H2,1H3,(H,24,25) |
InChI Key |
BBJNWOVHBXFYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC(=O)O)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.